

Spectroscopic Data of Tetrahydrofuran-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: tetrahydrofuran-2-carbaldehyde

Cat. No.: B1329454

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tetrahydrofuran-2-carbaldehyde**, a key heterocyclic aldehyde. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **tetrahydrofuran-2-carbaldehyde**. These values are predicted based on the chemical structure and typical spectroscopic behavior of related compounds.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.6	Doublet	1H	Aldehydic proton (-CHO)
~4.2	Multiplet	1H	Proton on C2
~3.9	Multiplet	2H	Protons on C5
~2.0-1.8	Multiplet	4H	Protons on C3 and C4

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~202	Carbonyl carbon (C=O)
~78	C2
~68	C5
~26	C3 and C4

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm^{-1})	Intensity	Assignment
~2950-2850	Strong	C-H stretching (aliphatic)
~2820, ~2720	Medium	C-H stretching (aldehydic)
~1730	Strong	C=O stretching (aldehyde)
~1100	Strong	C-O-C stretching (ether)

Table 4: Mass Spectrometry Data

m/z	Interpretation
100.0524	Molecular Ion $[M]^+$ (Calculated for $C_5H_8O_2$) [1] [2]
99	$[M-H]^+$
71	$[M-CHO]^+$
43	$[C_3H_7]^+$ or $[CH_3CO]^+$

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for standard laboratory equipment and can be adapted based on specific instrument requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra of **tetrahydrofuran-2-carbaldehyde** for structural elucidation.

Materials and Equipment:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, $CDCl_3$)
- **Tetrahydrofuran-2-carbaldehyde** sample
- Pipettes and vials

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **tetrahydrofuran-2-carbaldehyde** into a clean, dry vial.

- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
- Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Using a pipette, transfer the solution into a 5 mm NMR tube.

- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - ^1H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ^1H NMR spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **tetrahydrofuran-2-carbaldehyde**.

Materials and Equipment:

- Fourier Transform Infrared (FTIR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- **Tetrahydrofuran-2-carbaldehyde** sample (neat liquid)
- Pipette
- Acetone or other suitable solvent for cleaning

Procedure (using salt plates):

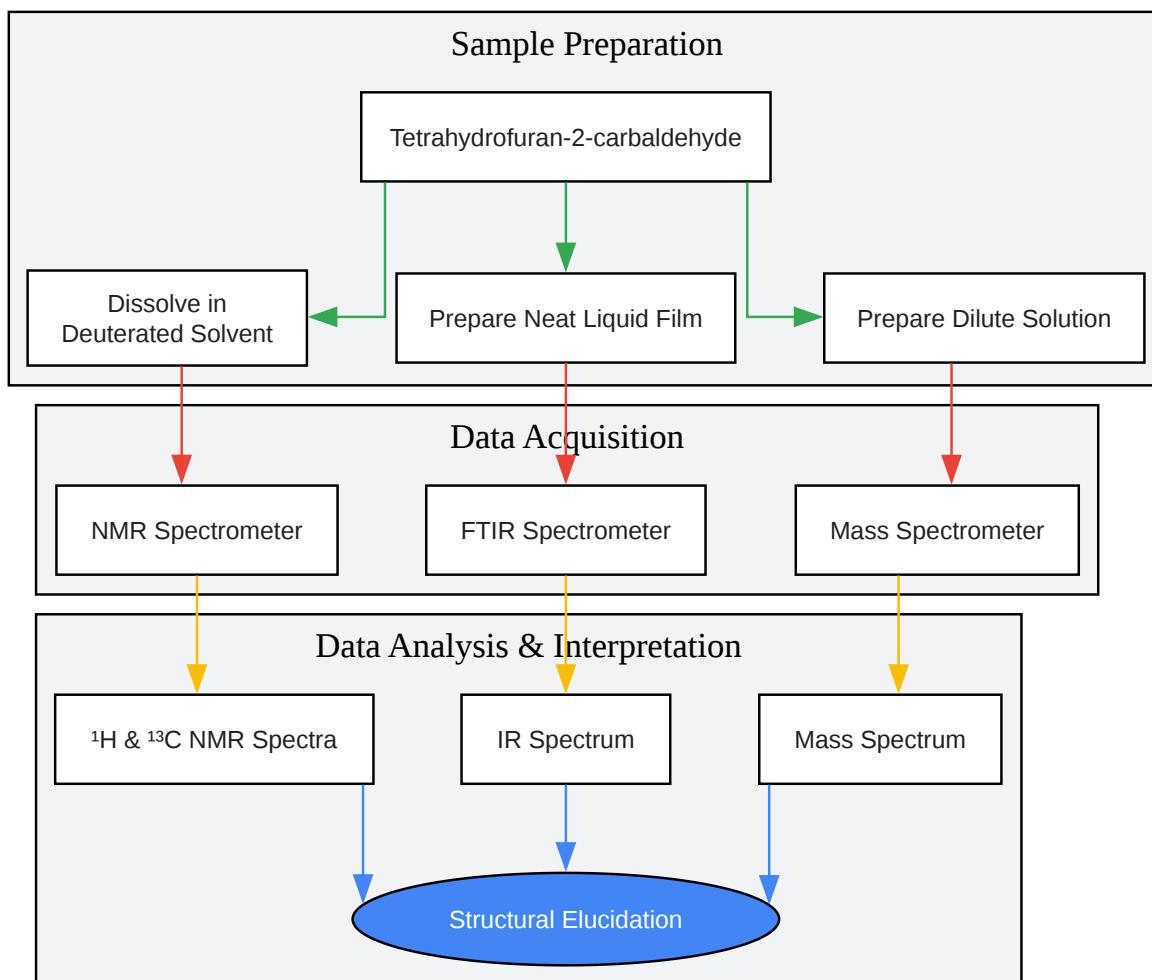
- Sample Preparation:
 - Ensure the salt plates are clean and dry. If necessary, rinse with a dry solvent like acetone and gently wipe with a soft tissue.[\[3\]](#)
 - Place one to two drops of the neat **tetrahydrofuran-2-carbaldehyde** liquid onto the center of one salt plate.[\[4\]](#)
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.[\[3\]](#)[\[4\]](#)
- Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[\[3\]](#)
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning:
 - After analysis, carefully separate the salt plates and clean them with a suitable solvent (e.g., acetone).[\[3\]](#)[\[4\]](#)
 - Store the clean plates in a desiccator to prevent damage from moisture.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **tetrahydrofuran-2-carbaldehyde**.

Materials and Equipment:

- Mass spectrometer (e.g., with Electron Ionization - EI)
- Gas Chromatograph (GC) for sample introduction (optional but common)
- Vials with septa
- Solvent (e.g., methanol or acetonitrile)
- Syringe for sample injection


Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **tetrahydrofuran-2-carbaldehyde** in a volatile organic solvent such as methanol or acetonitrile (e.g., ~1 mg/mL).[\[5\]](#)
- Instrument Setup:
 - Set the mass spectrometer to the appropriate mode (e.g., EI) and mass range.
 - If using GC-MS, set the appropriate temperature program for the GC oven to ensure separation and elution of the compound.
- Data Acquisition:
 - Inject a small volume of the prepared solution into the instrument.
 - The sample is vaporized and then ionized in the ion source.[\[6\]](#)[\[7\]](#)
 - The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[\[6\]](#)[\[7\]](#)

- The detector records the abundance of each ion.
- Data Analysis:
 - Analyze the resulting mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound.[6]
 - Examine the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.[6]

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Tetrahydro-2-furancarboxaldehyde | C5H8O2 | CID 24354 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-tetrahydrofuran-2-carbaldehyde | C5H8O2 | CID 12664772 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. webassign.net [webassign.net]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility
[massspec.chem.ox.ac.uk]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Spectroscopic Data of Tetrahydrofuran-2-carbaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329454#spectroscopic-data-for-tetrahydrofuran-2-carbaldehyde-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com